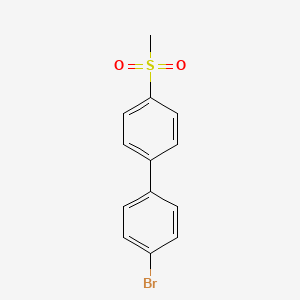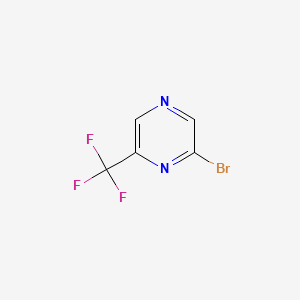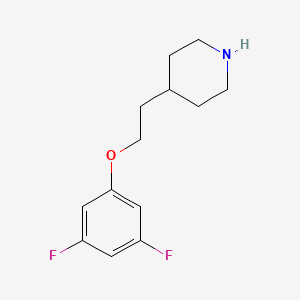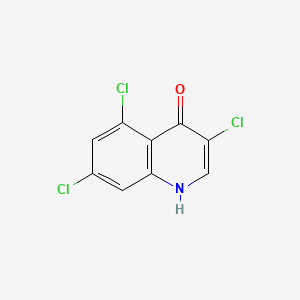
HIV (GP120) ANTIGENIC PEPTIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The HIV (GP120) Antigenic Peptide is a glycoprotein exposed on the surface of the HIV envelope . It plays a vital role in virus entry into cells as it attaches to specific cell surface receptors . These receptors include DC-SIGN, Heparan Sulfate Proteoglycan, and a specific interaction with the CD4 receptor . The gp120 is essential for the virus’s ability to enter CD4+ cells . It is coded by the HIV env gene, which is around 2.5 kb long and codes for around 850 amino acids .
Synthesis Analysis
The primary env product is the protein gp160, which gets cleaved to gp120 and gp41 in the endoplasmic reticulum by the cellular protease furin . The gp120 is anchored to the viral membrane, or envelope, via non-covalent bonds with the transmembrane glycoprotein, gp41 .Molecular Structure Analysis
The crystal structure of core gp120 shows an organization with an outer domain, an inner domain with respect to its termini, and a bridging sheet . Three gp120s and gp41s combine in a trimer of heterodimers to form the envelope spike, which mediates attachment to and entry into the host cell .Chemical Reactions Analysis
The gp120 of all HIV-1 isolates have a similar motif, which includes the C-terminal part of a variable loop 3 (V3) and N-terminal part of a conserved region 3 (C3) . Two synthetic peptides, derived from the relevant gp120 sequence inhibited HIV-1 replication in macrophages and T lymphocytes in a sequence-dependent manner .Physical And Chemical Properties Analysis
The final vaccine construct consisted of 315 amino acids and is expected to be a recombinant protein of approximately 35.49 kDa . Based on docking experiments, molecular dynamics simulations, and tertiary structure validation, the analysis of the modeled protein indicates that it possesses a stable structure and can interact with Toll-like receptors .Safety And Hazards
Direcciones Futuras
The in-silico design suggests that multiple-epitope constructs can be used as potentially effective immunogens for HIV-1 vaccine development . More detailed understanding of the molecular structures of HIV envelope proteins and host factors such as CD4 and CCR5, as well as the viral epitopes recognized by broadly neutralizing antibodies, is now enabling the design of targeted vaccine strategies using defined immunogens .
Propiedades
Número CAS |
198636-94-1 |
|---|---|
Nombre del producto |
HIV (GP120) ANTIGENIC PEPTIDE |
Fórmula molecular |
C117H211N41O31S |
Peso molecular |
2720.291 |
InChI |
InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1 |
Clave InChI |
CBJINRXLSYHNOL-QEZKGTQVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



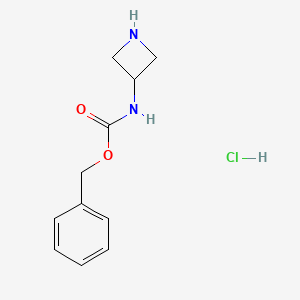
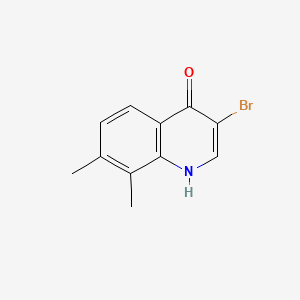
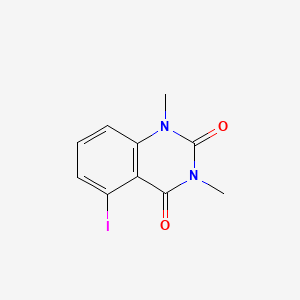
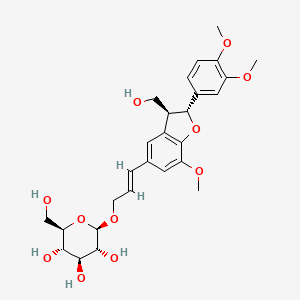
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-cyano-](/img/structure/B598367.png)
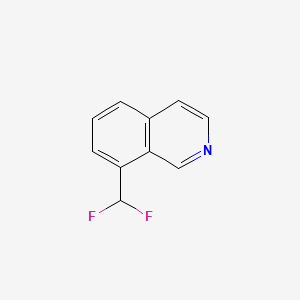
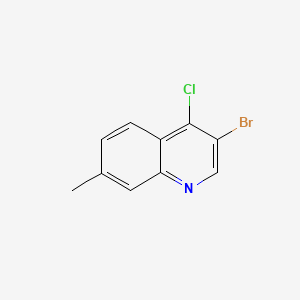
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)
